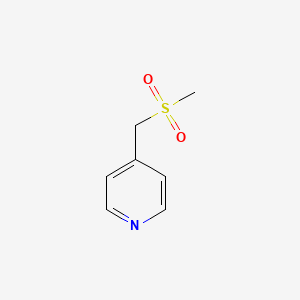

4-(Methylsulfonylmethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methylsulfonylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-11(9,10)6-7-2-4-8-5-3-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVYUGILZAZPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations

Established Synthetic Pathways for the Core Pyridine (B92270) Framework

The traditional synthesis of 4-(methylsulfonylmethyl)pyridine and its precursors relies on a set of well-documented and robust chemical reactions. These methods focus on the step-wise construction and functionalization of the pyridine ring to achieve the desired C4-substituted product.

The introduction of an alkyl group at the C4-position of the pyridine ring is a critical step in synthesizing the target molecule's backbone. Because pyridine is an electron-deficient heteroarene, direct Friedel-Crafts type alkylations are generally ineffective unless the ring is activated by electron-donating substituents. youtube.com Consequently, alternative strategies are employed.

One major challenge is achieving regioselectivity, as reactions can often yield mixtures of C2- and C4-substituted isomers. nih.gov To overcome this, methods have been developed to direct the alkylation specifically to the 4-position. A notable strategy involves the use of a blocking group derived from maleic acid, which temporarily deactivates other positions and allows for a highly selective Minisci-type decarboxylative alkylation at C4. nih.gov This approach is scalable, operationally simple, and utilizes inexpensive starting materials. nih.gov

Another approach is the alkylation of metalated pyridines. For instance, 4-chloropyridine (B1293800) can be lithiated with lithium diisopropylamide (LDA) and subsequently alkylated. youtube.com Similarly, pyridine N-activation is a key strategy; converting the pyridine to an N-triazinylpyridinium salt enables a Wittig olefination-rearomatization sequence with various aldehydes to selectively install an alkyl group at the C4 position. nih.gov This method serves as a viable alternative to metal-catalyzed cross-coupling reactions. nih.gov

Table 1: Selected C4-Alkylation Strategies for Pyridine Precursors

| Method | Description | Key Features | Reference(s) |

|---|---|---|---|

| Blocking Group-Directed Minisci Alkylation | A maleate-derived blocking group is used to ensure exclusive C4-alkylation via a Minisci-type reaction. | High regioselectivity for C4; uses inexpensive materials; scalable. | nih.gov |

| Wittig Olefination of Dearomatized Ylides | Pyridine is activated as an N-triazinylpyridinium salt, which undergoes a Wittig reaction with an aldehyde, followed by rearomatization. | High C4-selectivity; broad substrate scope for aldehydes; avoids metal catalysts. | nih.gov |

| Alkylation of Metalated Pyridines | A halogenated pyridine (e.g., 4-chloropyridine) is deprotonated with a strong base like LDA, followed by reaction with an alkyl halide. | Direct functionalization of a pre-functionalized ring. | youtube.com |

| Transition-Metal-Free N-Alkylation | Pyridine acts as a biomimetic hydrogen shuttle to facilitate the N-alkylation of amines with alcohols under "borrowing hydrogen" conditions. While focused on N-alkylation, this highlights pyridine's role in hydrogen transfer processes. | Metal-free; uses alcohols as alkylating agents. | rsc.org |

Once a suitable C4-methyl-substituted pyridine precursor is obtained, the next critical transformation is the introduction of the methylsulfonyl (-SO₂CH₃) group. A common and effective route to install the methylsulfonylmethyl group involves a two-step process: initial formation of a thioether followed by oxidation.

The precursor, 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, can be reacted with sodium methanethiolate (B1210775) (NaSMe) to form 4-(methylthiomethyl)pyridine. The subsequent oxidation of this thioether to the corresponding sulfone is a key step. This oxidation can be achieved using various oxidizing agents. For instance, in the synthesis of a related compound, 2,3-dimethyl-4-(methylsulfonyl)pyridine, hydrogen peroxide (H₂O₂) was used to oxidize the methylthio group. researchgate.net

Direct C-H sulfonylation of the pyridine ring itself is also possible. d-nb.info This involves activating the pyridine with triflic anhydride (B1165640), followed by the addition of a sulfinic acid salt. d-nb.info However, this method often struggles with regioselectivity, producing a mixture of C2 and C4 isomers, though conditions can be optimized to favor the C4 product. d-nb.info For creating the specific 4-(methylsulfonylmethyl)pyridine, this direct approach is less straightforward than the oxidation of a pre-installed 4-(methylthiomethyl)pyridine.

A general method for synthesizing methyl sulfones involves condensing sodium methyl sulfinates with allyl alcohols in the presence of a Lewis acid like BF₃·Et₂O in an acetic acid medium. nih.gov While not directly applicable to a non-alcoholic precursor, this highlights the utility of sulfinate salts as sulfonylating agents in organic synthesis. nih.gov

Multi-component reactions (MCRs) offer an efficient strategy for assembling complex molecules like substituted pyridines from simple starting materials in a single pot, enhancing atom economy and operational simplicity. bohrium.combeilstein-journals.org Several classical MCRs are used for synthesizing the pyridine core, which can then be further functionalized. acsgcipr.org

The Hantzsch pyridine synthesis is a well-known pseudo-four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). mdpi.com This reaction first produces a dihydropyridine (B1217469) intermediate, which must be subsequently oxidized to yield the aromatic pyridine ring. acsgcipr.org The Guareschi-Thorpe and Bohlmann-Rahtz syntheses are other examples that can directly yield the aromatic pyridine through condensation and elimination of small molecules like water or alcohols. acsgcipr.org

More contemporary MCRs have been developed for pyridine synthesis under various conditions. bohrium.com For example, a one-pot, four-component reaction of an aldehyde, malononitrile, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can be used to synthesize highly substituted pyridines. nih.govnih.gov By carefully selecting the initial aldehyde and acetophenone components, it is possible to introduce the necessary functional handles at the C4 position for subsequent conversion to the methylsulfonylmethyl group. These reactions are often promoted by catalysts or green conditions like microwave irradiation. nih.govnih.gov

Innovative Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of not only efficient but also environmentally benign processes. The synthesis of 4-(methylsulfonylmethyl)pyridine and its analogs is increasingly benefiting from innovative catalytic systems and adherence to green chemistry principles.

Catalysis is central to the efficient and selective synthesis of pyridine derivatives. Various catalytic systems, from transition metals to zeolites, have been employed to facilitate key reaction steps.

In the synthesis of a related sulfonylpyridine intermediate, a catalytic quantity of Ruthenium(III) chloride (RuCl₃) was used for both N-oxidation and N-deoxygenation steps. researchgate.net Transition metals like nickel and cobalt, often paired with a Lewis acid co-catalyst, have been used to catalyze the alkylation of picolines at the C4 position. youtube.com For constructing the pyridine ring via MCRs, Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) have proven effective. beilstein-journals.org In other variations, copper-based catalysts have been utilized for the synthesis of triazolopyridines from enaminonitriles, showcasing the versatility of metal catalysis in forming fused pyridine systems. mdpi.com

Table 2: Catalytic Systems in Pyridine Synthesis and Functionalization

| Catalyst Type | Example Catalyst | Application | Reference(s) |

|---|---|---|---|

| Transition Metal | RuCl₃ | N-oxidation and N-deoxygenation in sulfonylpyridine synthesis. | researchgate.net |

| Transition Metal | Nickel or Cobalt complexes | C4-alkylation of picoline derivatives. | youtube.com |

| Lewis Acid | Yb(OTf)₃ | Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction. | beilstein-journals.org |

| Heterogeneous | Zeolites (H-Beta, H-ZSM-5) | Gas-phase multi-component synthesis of pyridine and picolines. | researchgate.net |

| Transition Metal | Copper Bromide (CuBr) | Synthesis of fused triazolopyridines. | mdpi.com |

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. unibo.it These principles are increasingly applied to pyridine synthesis. rasayanjournal.co.in

Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. nih.gov The synthesis of pyridine derivatives via four-component reactions has been shown to be highly efficient under microwave irradiation, with reaction times as short as 2-7 minutes. nih.gov Catalyst-free methods under microwave conditions have also been developed, further enhancing the environmental credentials of the synthesis. mdpi.com

Solvent-free, or solid-state, reactions represent another cornerstone of green synthesis. rasayanjournal.co.in The synthesis of new pyridines containing a sulfonamide moiety has been successfully achieved by heating a mixture of reagents in the absence of any solvent, catalyzed by a dendrimer-like ionic liquid. nih.gov This approach minimizes waste and simplifies product purification. nih.gov

The use of solid acid catalysts like zeolites in the gas-phase synthesis of pyridines from simple molecules like ethanol, formaldehyde, and ammonia is a scalable and industrially relevant green approach. researchgate.net Zeolites are reusable and can steer the reaction towards desired products like pyridine and picolines. researchgate.net While bio-catalysis for the specific synthesis of 4-(methylsulfonylmethyl)pyridine is not widely reported, the broader field of chemoenzymatic peptide synthesis (CEPS) demonstrates the potential for enzymes to be used in complex organic transformations, a frontier that may one day apply to pyridine derivatives. unibo.it

Continuous Flow Synthesis Applications

The transition from traditional batch reactors to continuous flow microreactor systems represents a significant advancement in the synthesis of pyridine derivatives. While specific studies on the continuous flow synthesis of 4-(methylsulfonylmethyl)pyridine are not extensively detailed in the literature, the methodologies applied to related pyridine compounds, such as pyridine N-oxides, offer a compelling blueprint for potential applications.

Continuous flow processes provide a safer, more efficient, and environmentally friendly alternative to batch production. organic-chemistry.org For instance, the N-oxidation of various pyridine derivatives has been successfully achieved using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide (H₂O₂). organic-chemistry.org This system allows for precise control over reaction parameters, leading to significantly shorter reaction times and yields of up to 99%. organic-chemistry.org

A key advantage of this technology is its inherent scalability and safety, particularly when handling potentially hazardous reagents or exothermic reactions. organic-chemistry.org The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, mitigating risks. Furthermore, the stability of such systems is noteworthy; in the case of pyridine N-oxide synthesis, the catalyst remained active for over 800 hours of continuous operation. organic-chemistry.org These characteristics make continuous flow synthesis a highly attractive method for the large-scale, cost-effective production of pyridine derivatives, including the potential oxidation of a precursor like 4-(methylthiomethyl)pyridine to yield 4-(methylsulfonylmethyl)pyridine. organic-chemistry.org

| Parameter | Continuous Flow System for Pyridine N-Oxide Synthesis |

| Reactor Type | Packed-bed microreactor |

| Catalyst | Titanium Silicalite (TS-1) |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Solvent | Methanol |

| Maximum Yield | up to 99% |

| Operational Stability | >800 hours |

| Advantages | Enhanced safety, efficiency, scalability, and environmental profile |

Data derived from a study on the N-oxidation of pyridine derivatives. organic-chemistry.org

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity

The direct and selective functionalization of the pyridine ring is a persistent challenge in synthetic chemistry due to the electronic properties of the heterocycle. researchgate.netnih.gov Achieving regioselectivity, particularly at the C-4 position, is crucial for the synthesis of compounds like 4-(methylsulfonylmethyl)pyridine. Historically, this has often required the use of pre-functionalized starting materials to prevent the formation of isomeric mixtures and over-alkylation. nih.gov

A significant breakthrough in this area is the development of methods that enable the direct C-4 alkylation of the pyridine ring. One such strategy involves the use of a temporary blocking group to direct a Minisci-type decarboxylative alkylation. nih.gov For example, a simple maleate-derived blocking group has been shown to provide exceptional control, directing the addition of alkyl groups from carboxylic acid donors specifically to the C-4 position. nih.gov This approach is not only highly regioselective but also operationally simple, making it suitable for accessing valuable C-4 substituted pyridines from inexpensive starting materials. nih.gov The ability to functionalize the native pyridine ring at an early stage represents a strategic departure from traditional methods that often rely on late-stage functionalization. nih.gov

Transition metals are also pivotal in promoting cycloaddition reactions that can lead to highly regioselective pyridine synthesis. researchgate.net These methods have proven effective for creating a wide variety of polysubstituted pyridines. researchgate.net

Stereoselectivity

For the specific molecule 4-(methylsulfonylmethyl)pyridine, stereoselectivity is not a factor in its direct synthesis, as the compound is achiral and does not possess any stereocenters.

However, stereoselective considerations become paramount when the pyridine core is incorporated into more complex, chiral molecules. In the broader context of pyridine chemistry, stereoselective synthesis is critical. For example, the synthesis of certain 2,6-disubstituted tetrahydropyran-4-ones involves a highly stereoselective Michael addition to a dihydropyranone ring, where the configuration of the final product is carefully controlled. nih.gov Similarly, palladium-catalyzed equilibration has been used for the stereoselective synthesis of complex amino acid precursors containing oxazoline (B21484) rings. nih.gov These examples underscore the importance of stereocontrol in the synthesis of bioactive molecules that may feature a substituted pyridine scaffold.

Isolation, Purification, and Scale-Up Methodologies

The final stages of any chemical synthesis—isolation, purification, and scale-up—are critical for obtaining a product of the desired purity and quantity.

Isolation and Purification

For pyridine derivatives, standard laboratory and industrial purification techniques are employed. Column chromatography is a common and effective method for separating the target compound from unreacted starting materials and reaction byproducts. In the synthesis of 4-pyridinemethanol (B147518), a related compound, purification via column chromatography yielded isolated products with purities ranging from 31.3% to 73.8%, depending on the specific reaction conditions. google.com

For achieving very high purity, a multi-step purification process is often necessary. A powerful combination involves an initial extraction using a resin, such as Diaion HP-20, followed by a more refined separation using reversed-phase high-performance liquid chromatography (HPLC). nih.gov This two-step approach has been shown to be effective for isolating pure compounds from complex mixtures, ensuring the removal of impurities that may include breakdown products or other related substances. nih.gov The use of HPLC is particularly suitable for semi-preparative work to obtain highly pure, copper-free samples of complex molecules. nih.gov

| Purification Method | Application Example | Reported Yield/Purity |

| Column Chromatography | Purification of 4-pyridinemethanol | 31.3% - 73.8% isolated yield |

| Resin Extraction + HPLC | Purification of methanobactin | Results in highly pure, copper-free product |

Data sourced from studies on the purification of 4-pyridinemethanol and methanobactin. google.comnih.gov

Scale-Up Methodologies

The scalability of a synthetic route is a key consideration for practical applications. Modern synthetic methods are increasingly designed with scalability in mind. For instance, the regioselective C-4 alkylation of pyridines using a maleate-derived blocking group is described as being operationally simple and scalable. nih.gov This suggests its potential for large-scale production without significant modifications to the procedure. nih.gov Furthermore, continuous flow synthesis, as discussed previously, is inherently more scalable and safer for large-scale production compared to traditional batch methods. organic-chemistry.org

Elucidation of Reactivity Patterns and Mechanistic Pathways

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). uoanbar.edu.iqquimicaorganica.org The nitrogen atom withdraws electron density from the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iqyoutube.com When such reactions do occur, they typically favor substitution at the 3- and 5-positions due to the greater stability of the reaction intermediate. quimicaorganica.orgquora.com The presence of a deactivating group further slows down the reaction, often requiring harsh conditions. youtube.comquora.com For instance, the nitration of pyridine requires conditions as harsh as those used for nitrating nitrobenzene. quora.com

Conversely, the electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqstackexchange.comechemi.comslideshare.net The nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile. stackexchange.comechemi.com The stability of this intermediate is a key factor in determining whether a nucleophilic aromatic substitution is feasible. stackexchange.com The presence of an electron-withdrawing substituent generally favors nucleophilic substitution. slideshare.net

Recent studies have also explored concerted mechanisms for nucleophilic aromatic substitution on pyridine and other heterocyclic rings, challenging the long-held two-step addition-elimination model. nih.gov These concerted pathways are more likely when good leaving groups are involved. nih.gov

The methylsulfonylmethyl group at the 4-position of the pyridine ring is expected to influence this reactivity. While specific studies on the electrophilic and nucleophilic aromatic substitution of 4-(methylsulfonylmethyl)pyridine are not abundant in the provided search results, the general principles of pyridine chemistry suggest that the sulfone group, being electron-withdrawing, would further deactivate the ring towards electrophilic attack and potentially activate it for nucleophilic attack, especially at the positions ortho to the nitrogen (2- and 6-positions).

A summary of the expected reactivity is presented below:

| Reaction Type | Expected Reactivity | Favored Positions |

| Electrophilic Aromatic Substitution | Low | 3, 5 |

| Nucleophilic Aromatic Substitution | High | 2, 6 |

Addition Reactions and Ring-Opening Pathways

Addition reactions to the pyridine ring, particularly those involving nucleophiles, are a significant aspect of its chemistry. The formation of N-acylpyridinium salts, for instance, activates the pyridine ring for the addition of Grignard reagents. nih.gov This approach has been successfully used in the catalytic asymmetric addition of Grignard reagents to 4-methoxypyridine (B45360) derivatives, yielding dihydropyridine (B1217469) products with high enantioselectivity. nih.gov While this specific example does not involve 4-(methylsulfonylmethyl)pyridine, it highlights a general strategy for functionalizing the pyridine nucleus through addition reactions.

Ring-opening reactions of pyridine derivatives can be achieved through various methods. For example, pyridinonorbornenes, synthesized via a [4+2] cycloaddition, can undergo ring-opening metathesis polymerization (ROMP). nih.govchemrxiv.org This process is sensitive to the electronic and steric properties of the substituents on the pyridine ring. nih.govchemrxiv.org The Lewis basicity of the pyridine nitrogen can interfere with transition-metal catalysts used in ROMP, but careful monomer design can lead to controlled polymerization. nih.govchemrxiv.org

Transition Metal-Mediated Transformations Involving the Nitrogen Heterocycle

Transition metals play a crucial role in mediating a variety of transformations on the pyridine ring. These can range from catalytic cycles where the pyridine derivative acts as a ligand to stoichiometric reactions where the metal coordinates to the ring and facilitates further reactions.

Pyridine and its derivatives are common ligands in organometallic catalysis. wikipedia.orgmdpi.com The nitrogen atom's lone pair readily coordinates to transition metals, influencing the metal's electronic properties and steric environment. wikipedia.org This coordination is fundamental to the catalytic activity of many complexes. For instance, pyridine-containing ligands are used in catalysts for a wide range of organic transformations. uiowa.edu The electronic nature of the substituent on the pyridine ring can tune the catalytic activity. An electron-withdrawing group like the methylsulfonylmethyl group would be expected to decrease the Lewis basicity of the pyridine nitrogen, potentially affecting its coordination to a metal center and the subsequent catalytic performance.

The coordination chemistry of pyridine derivatives is extensive. wikipedia.org Pyridine itself is classified as a weak pi-acceptor ligand. wikipedia.org The coordination of pyridine and its derivatives to transition metals can lead to the formation of a wide variety of complexes with different geometries, such as octahedral and tetrahedral. wikipedia.org

Specific research into the coordination complexes of 4-(methylsulfonylmethyl)pyridine is limited in the provided results. However, the general principles of pyridine coordination chemistry apply. The nitrogen atom would be the primary coordination site. The methylsulfonylmethyl group would likely act as a non-coordinating, electron-withdrawing substituent, influencing the electronic properties of the resulting metal complex. The formation of coordination compounds with various copper(II) salts and pyridine derivatives has been reported, leading to complexes with interesting structural motifs and potential applications. mdpi.comnih.govmdpi.com

Radical and Photochemical Reactions of the Pyridine Nucleus

The pyridine nucleus can participate in both radical and photochemical reactions. The Minisci reaction, a type of radical reaction, is a common method for the functionalization of electron-deficient heterocycles like pyridine. nih.gov It typically involves the addition of a radical to the protonated pyridine ring.

Recent research has shown that both ionic and radical nucleophiles can be used for the C-4 alkylation and arylation of pyridines. rsc.org This has been achieved through the use of an enzyme-mimic pocket-type urea (B33335) activation reagent, allowing for a general platform for C-4 functionalization with a broad scope of nucleophiles and pyridines. rsc.org

The kinetics of the oxidation of substituted pyridines by sulfate (B86663) radicals have been studied using flash photolysis. nih.gov The study found that monosubstituted pyridines react significantly faster with sulfate radicals than their protonated forms. nih.gov The reaction proceeds through the formation of hydroxypyridine radical adducts. nih.gov

Acid-Base Equilibria and Protonation States in Reaction Media

The basicity of the nitrogen atom in the pyridine ring is a key characteristic that influences its reactivity. wikipedia.org The pKa of the conjugate acid of pyridine is 5.25. wikipedia.org The presence of substituents on the ring can significantly alter this basicity. Electron-withdrawing groups, such as the methylsulfonylmethyl group, are expected to decrease the basicity of the pyridine nitrogen.

The protonation state of pyridine derivatives is crucial in many reactions. In electrophilic aromatic substitution, the reaction is often carried out in a strong acid medium, which protonates the nitrogen atom, forming a pyridinium (B92312) ion. uoanbar.edu.iq This further deactivates the ring towards electrophilic attack. uoanbar.edu.iq

The study of acid-base equilibria is important for understanding the behavior of pyridine derivatives in different environments. researchgate.netmdpi.comnih.govnih.gov The protonation state can affect not only the reactivity but also other properties such as solubility and self-association. mdpi.com

Intermolecular and Intramolecular Rearrangements

The potential for intermolecular and intramolecular rearrangements of 4-(methylsulfonylmethyl)pyridine, while not extensively documented for this specific molecule, can be inferred from the known reactivity of related pyridyl and sulfonyl compounds. The key structural features influencing such rearrangements are the pyridine ring, which can be quaternized to form pyridinium salts, and the methylsulfonylmethyl group, which contains acidic protons alpha to the sulfonyl group and can act as a leaving group.

Plausible rearrangement pathways for 4-(methylsulfonylmethyl)pyridine and its derivatives can be categorized into several types, primarily involving the formation of ylide intermediates or activated pyridinium species.

One of the most relevant potential rearrangement pathways for derivatives of 4-(methylsulfonylmethyl)pyridine is the Sommelet-Hauser rearrangement . chemistry-reaction.comwikipedia.orgnumberanalytics.comdalalinstitute.com This reaction typically involves a benzylic quaternary ammonium (B1175870) salt and a strong base, such as sodium amide. wikipedia.orgdalalinstitute.com In the case of a quaternized derivative of 4-(methylsulfonylmethyl)pyridine, for instance, an N-benzyl-4-(methylsulfonylmethyl)pyridinium salt, treatment with a strong base could lead to the formation of a nitrogen ylide. This ylide can then undergo a researchgate.netwikipedia.org-sigmatropic rearrangement. chemistry-reaction.com The mechanism involves deprotonation at a benzylic position or at one of the N-alkyl groups to form the ylide, which then rearranges to yield a substituted N,N-dialkylbenzylamine with a new substituent in the ortho position of the benzene ring. wikipedia.org While classic examples involve benzyl (B1604629) groups, the principles can be extended to other systems. For a pyridinium salt derived from 4-(methylsulfonylmethyl)pyridine, a similar rearrangement could potentially occur if a suitable group is attached to the nitrogen atom.

Another significant potential rearrangement is the Stevens rearrangement , which is often a competing reaction to the Sommelet-Hauser rearrangement. wikipedia.orgwikipedia.org This reaction also proceeds from a quaternary ammonium or sulfonium (B1226848) salt in the presence of a strong base, but it results in a researchgate.netresearchgate.net-rearrangement instead of a researchgate.netwikipedia.org-rearrangement. wikipedia.org The mechanism is thought to involve the formation of an ylide followed by either a homolytic cleavage to form a radical pair or the formation of a cation-anion pair, both within a solvent cage, leading to the observed product with retention of configuration. wikipedia.org For a sulfonium salt derived from 4-(methylsulfonylmethyl)pyridine, a Stevens-type rearrangement could be envisioned.

The sulfonyl group itself can participate in rearrangements. For example, the Ramberg–Bäcklund reaction involves the base-induced rearrangement of an α-halo sulfone to an alkene with the extrusion of sulfur dioxide. wikipedia.org While 4-(methylsulfonylmethyl)pyridine does not possess a halogen in the required position, this reaction highlights the potential for the sulfonyl group to be eliminated under specific conditions, leading to molecular rearrangement.

Furthermore, photochemical rearrangements of sulfones and pyridinium ylides are known. researchgate.netscispace.com Irradiation of pyridinium ylides can lead to competing reactions such as photolytic cleavage or photochemical rearrangement, which may result in ring contraction or enlargement. scispace.com For instance, N-iminopyridinium ylides have been shown to rearrange to 1,2-diazepines upon UV irradiation. scispace.com The photochemistry of sulfones can involve C-S bond cleavage, which could initiate rearrangement pathways. researchgate.net

It is important to note that the actual occurrence and outcome of these rearrangements are highly dependent on the specific reaction conditions, including the nature of the base, the solvent, the temperature, and the presence of any substituents on the pyridine ring or the sulfonyl group. For 4-(methylsulfonylmethyl)pyridine itself, the acidity of the methylene (B1212753) protons between the pyridine ring and the sulfonyl group is a key factor. Deprotonation at this position would lead to a stabilized carbanion that could potentially act as a nucleophile or undergo further transformations.

Derivatives and Analogues: Structure Reactivity and Structure Function Correlations

Synthesis of Substituted Pyridine (B92270) Analogues with Varied Functionalities

The synthesis of substituted pyridine analogues is a vibrant area of research, with numerous methodologies available for introducing a diverse array of functional groups onto the pyridine ring. While direct analogues of 4-(Methylsulfonylmethyl)pyridine are not extensively reported, the synthetic strategies applied to other pyridine systems can be extrapolated.

A common approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position of the pyridine ring. nih.gov For instance, 4-chloropyridine-3-sulfonamide (B47618) can be reacted with various nucleophiles to introduce a wide range of substituents. nih.gov Another powerful technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which allows for the efficient synthesis of 1,2,3-triazole-substituted pyridine-3-sulfonamides. nih.gov This method has been employed to create libraries of compounds with diverse functionalities attached to the triazole ring. nih.gov

The remodeling of (aza)indole and benzofuran (B130515) skeletons has also emerged as a versatile method for synthesizing polysubstituted pyridines with various functional groups, including esters, sulfones, and phosphonates. nih.gov This ring cleavage and rearrangement strategy offers a pathway to complex pyridine structures that might be challenging to access through traditional methods. nih.gov Furthermore, the reaction of ylidenemalononitriles with primary amines provides a mild, solvent-free route to multi-substituted pyridines. rsc.org

These synthetic methodologies provide a robust toolbox for the creation of novel analogues of 4-(Methylsulfonylmethyl)pyridine with tailored electronic and steric properties.

| Starting Material | Reaction Type | Functional Group Introduced | Reference |

| 4-Chloropyridine-3-sulfonamide | Nucleophilic Aromatic Substitution | Various | nih.govnih.gov |

| 4-Azidopyridine-3-sulfonamide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazoles | nih.gov |

| 3-Formyl (aza)indoles/benzofurans | Ring Cleavage/Remodeling | Esters, Sulfones, Phosphonates | nih.gov |

| Ylidenemalononitriles | Cyclization with Primary Amines | Various Substituents | rsc.org |

Systematic Modifications of the Methylsulfonylmethyl Side Chain

Systematic modification of the methylsulfonylmethyl side chain in 4-(Methylsulfonylmethyl)pyridine is a key strategy for modulating its physicochemical properties. While specific studies on this compound are limited, research on related structures, such as monoquaternary pyridinium (B92312) salts with modified side chains, provides valuable insights. nih.gov These studies have shown that alterations to the side chain can significantly impact the molecule's biological activity. nih.gov

Modifications could include varying the length of the alkyl chain connecting the sulfonyl group to the pyridine ring, introducing branching, or incorporating other functional groups into the chain. For example, the methylene (B1212753) bridge could be extended to an ethylene (B1197577) or propylene (B89431) bridge, or substituted with groups that can participate in hydrogen bonding or other non-covalent interactions. Such changes would influence the steric bulk, lipophilicity, and conformational flexibility of the side chain, thereby affecting its interaction with biological targets or its reactivity in chemical transformations.

Design and Synthesis of Fused-Ring and Polycyclic Analogues

The design and synthesis of fused-ring and polycyclic analogues represent a significant step in expanding the chemical diversity of 4-(Methylsulfonylmethyl)pyridine derivatives. Fusing an additional ring to the pyridine core can drastically alter the molecule's shape, rigidity, and electronic properties. A prominent example of a relevant fused-ring system is the imidazo[4,5-b]pyridine scaffold. The synthesis of tetracyclic imidazo[4,5-b]pyridine derivatives has been reported, involving the amination of chloro-substituted precursors. nih.gov

The synthetic route to these fused systems often involves a multi-step process, starting with a functionalized pyridine derivative. For instance, the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives begins with the condensation of 2-aminopyrimidine (B69317) with a bromoacetophenone, followed by nitrosation, reduction, and subsequent Schiff base formation. nih.gov These methodologies can be adapted to create fused-ring systems incorporating the 4-(methylsulfonylmethyl)pyridine core, leading to novel compounds with potentially unique biological activities.

| Fused Ring System | Synthetic Precursor | Key Reaction Step | Reference |

| Imidazo[4,5-b]pyridine | Chloro-substituted pyridine | Uncatalyzed amination | nih.gov |

| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine | Condensation, Nitrosation, Reduction | nih.gov |

Elucidation of Structure-Reactivity Relationships in Chemical Transformations

Understanding the structure-reactivity relationships of 4-(Methylsulfonylmethyl)pyridine and its analogues is essential for predicting their behavior in chemical transformations and for designing new synthetic routes. The electron-withdrawing nature of the methylsulfonylmethyl group is expected to deactivate the pyridine ring towards electrophilic aromatic substitution and activate it towards nucleophilic aromatic substitution, particularly at the 2- and 6-positions.

Studies on the conversion of 4-methoxypyridines to N-methyl-4-pyridones have shown that substituents on the pyridine ring can significantly influence the reaction outcome. researchgate.net Similarly, the presence and position of various functional groups on the pyridine ring of other derivatives have been shown to affect their reactivity and biological activity. For instance, in a series of 4-substituted pyridine-3-sulfonamides, the nature of the substituent at the 4-position influenced the inhibitory activity against carbonic anhydrase isoforms. mdpi.com These findings suggest that modifications to the pyridine ring of 4-(Methylsulfonylmethyl)pyridine would likewise have a profound impact on its chemical reactivity.

Computational Design and Prediction of Novel Derivatives

Computational chemistry has become an indispensable tool for the design and prediction of novel derivatives with desired properties, thereby accelerating the drug discovery and materials development process. A variety of in-silico techniques can be applied to the 4-(Methylsulfonylmethyl)pyridine scaffold.

Molecular Docking studies can predict the binding modes and affinities of novel derivatives with specific protein targets. nih.govmdpi.com This is particularly useful in drug design for identifying potential inhibitors or modulators of enzyme activity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the activity of yet-to-be-synthesized derivatives.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) of the molecules. nih.gov This information is crucial for understanding their reactivity and intermolecular interactions.

Machine Learning approaches, such as the K-Nearest Neighbour predictive model, have been used to predict the biological activity of novel compounds based on the scores from multiple docking simulations. mdpi.com

By employing these computational methods, researchers can rationally design novel derivatives of 4-(Methylsulfonylmethyl)pyridine with enhanced properties for specific applications, while also minimizing the need for extensive and costly experimental synthesis and screening.

| Computational Method | Application | Predicted Properties | Reference |

| Molecular Docking | Drug Design | Binding affinity and mode | nih.govmdpi.com |

| QSAR | Lead Optimization | Biological activity | mdpi.com |

| DFT | Reactivity Analysis | Electronic structure, FMO, MEP | nih.gov |

| Machine Learning | Virtual Screening | Biological activity prediction | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for the structural determination of organic molecules like 4-(Methylsulfonylmethyl)pyridine. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, for an unambiguous structural assignment, two-dimensional (2D) NMR experiments are indispensable. slideshare.netyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4-(Methylsulfonylmethyl)pyridine, COSY spectra would show correlations between the adjacent aromatic protons on the pyridine (B92270) ring (H-2 with H-3 and H-5 with H-6).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. youtube.com It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the signal for the methylene (B1212753) protons (CH₂) would show a cross-peak with the signal for the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments. youtube.comipb.pt Key HMBC correlations for 4-(Methylsulfonylmethyl)pyridine would include the correlation from the methylene protons (CH₂-SO₂) to the C4 carbon of the pyridine ring and to the methyl carbon of the sulfonyl group. It also confirms the connectivity of the pyridine ring protons to their respective carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. researchgate.netresearchgate.net For this molecule, NOESY or ROESY could show correlations between the methylene protons and the protons at the 3 and 5 positions of the pyridine ring, confirming their spatial proximity.

The combined data from these experiments allow for the complete and unambiguous assignment of all proton and carbon signals.

Table 1: Predicted 2D NMR Correlations for 4-(Methylsulfonylmethyl)pyridine

| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

| COSY | ¹H – ¹H | H-2/H-6 ↔ H-3/H-5 | Connectivity of adjacent pyridine ring protons. |

| HSQC | ¹H – ¹³C (1-bond) | H-2/H-6 ↔ C-2/C-6H-3/H-5 ↔ C-3/C-5CH₂ ↔ CH₂CH₃ ↔ CH₃ | Direct proton-carbon attachments. |

| HMBC | ¹H – ¹³C (2-3 bonds) | CH₂ ↔ C-3, C-4, C-5CH₂ ↔ CH₃ (sulfonyl)H-2/H-6 ↔ C-4H-3/H-5 ↔ C-4, C-2/C-6 | Connectivity of molecular fragments, attachment point of the methylsulfonylmethyl group to the pyridine ring. |

| NOESY/ROESY | ¹H – ¹H (through space) | CH₂ ↔ H-3/H-5 | Spatial arrangement and confirmation of substituent position. |

This is a predictive table based on established NMR principles.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing solid forms of substances, which is particularly vital in the pharmaceutical industry. jocpr.comnih.gov Unlike solution-state NMR, where molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's local environment within a crystal lattice. jeol.com

Different crystalline forms, or polymorphs, of 4-(Methylsulfonylmethyl)pyridine would have molecules packed in different arrangements. These variations in intermolecular distances and orientations lead to distinct chemical environments for the nuclei. As a result, polymorphs that are indistinguishable in solution will produce different ¹³C ssNMR spectra, characterized by different chemical shifts for the same carbon atoms. jeol.com This sensitivity allows ssNMR to identify and quantify different polymorphs in a sample, providing critical insights into the material's physical properties and stability. nih.govnih.gov

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and, with high resolution, the elemental composition. stmjournals.in

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with very high accuracy (typically to four or more decimal places). nih.gov This precision allows for the determination of the unique elemental composition of a molecule from its exact mass, distinguishing it from other molecules that may have the same nominal mass. For 4-(Methylsulfonylmethyl)pyridine (C₇H₉NO₂S), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement confirming this value within a narrow tolerance (e.g., <5 ppm) provides unambiguous verification of the molecular formula. nih.gov

Table 2: HRMS Data for 4-(Methylsulfonylmethyl)pyridine

| Ion | Formula | Calculated Exact Mass |

| [M] | C₇H₉NO₂S | 171.03540 |

| [M+H]⁺ | C₇H₁₀NO₂S⁺ | 172.04268 |

| [M+Na]⁺ | C₇H₉NNaO₂S⁺ | 194.02462 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the molecular ion, [M+H]⁺) and inducing its fragmentation. nih.govnih.gov Analyzing the resulting fragment ions provides a "fingerprint" that helps elucidate the molecule's structure. The fragmentation pattern reveals the weaker bonds and stable neutral losses from the molecule. For 4-(Methylsulfonylmethyl)pyridine, characteristic fragmentation pathways would involve the cleavage of the sulfonyl group and the bond connecting the substituent to the pyridine ring. This technique is also invaluable for reaction monitoring, allowing for the identification of reactants, intermediates, and products in a complex mixture.

Table 3: Predicted MS/MS Fragmentation of [C₇H₁₀NO₂S]⁺

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |

| 172.04 | 93.05 | 79 (CH₃SO₂) | [Py-CH₂]⁺ |

| 172.04 | 92.05 | 80 (CH₃SO₂H) | [C₅H₄N-CH]⁺ |

| 93.05 | 65.04 | 28 (C₂H₂) | Fragment of pyridine ring |

Fragmentation patterns are predictive and depend on the specific ionization and collision conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Since specific functional groups have characteristic vibrational frequencies, these techniques are excellent for identifying the functional groups present in a compound. researchgate.netaps.org

For 4-(Methylsulfonylmethyl)pyridine, IR and Raman spectra would confirm the presence of the key structural components:

Pyridine Ring: Characteristic C=C and C=N stretching vibrations appear in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. nih.gov

Sulfonyl Group (SO₂): This group is readily identified by two strong, characteristic stretching bands: an asymmetric stretch typically around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.

Aliphatic C-H Bonds: The stretching and bending vibrations of the methylene (CH₂) and methyl (CH₃) groups are found in the 3000-2850 cm⁻¹ and 1470-1360 cm⁻¹ regions, respectively.

While IR and Raman are governed by different selection rules (IR detects changes in dipole moment, Raman detects changes in polarizability), they provide complementary information for a comprehensive functional group analysis. sapub.org

Table 4: Characteristic Vibrational Frequencies for 4-(Methylsulfonylmethyl)pyridine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 3000 - 2850 |

| Pyridine Ring (C=C, C=N) | Stretching | 1610 - 1430 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl (S=O) | Symmetric Stretching | 1160 - 1120 |

| C-S | Stretching | 800 - 600 |

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of 4-(Methylsulfonylmethyl)pyridine, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions, thereby confirming its molecular structure.

While specific crystallographic data for 4-(Methylsulfonylmethyl)pyridine is not widely published, related structures provide insight into the expected molecular geometry. For instance, the crystal structure of a derivative, 4-(dimethylamino)pyridine–4-methoxyphenylborane, reveals key structural features that are likely analogous. nih.govresearchgate.net In this related compound, the pyridine ring and associated functional groups exhibit distinct spatial arrangements. nih.govresearchgate.net The nitrogen atom within the pyridine ring typically displays sp² hybridization. nih.gov

The determination of a crystal structure involves several key steps: obtaining a suitable single crystal, collecting diffraction data, solving the phase problem to generate an electron density map, and refining the atomic model. wikipedia.orgnih.gov The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.

Table 1: Representative Crystallographic Parameters for a Pyridine Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 5.0082 (9) |

| b (Å) | 20.728 (4) |

| c (Å) | 11.1549 (14) |

| β (°) | 96.998 (15) |

| V (ų) | 1149.3 (3) |

| Z | 4 |

Data is for N-(4-Methoxyphenyl)picolinamide, a related pyridine derivative, and is presented for illustrative purposes. nih.gov

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are indispensable for separating 4-(Methylsulfonylmethyl)pyridine from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.

Reverse-phase HPLC (RP-HPLC) is a standard method for the analysis of pyridine derivatives. ijsrst.comresearchgate.net The development of a robust HPLC method for 4-(Methylsulfonylmethyl)pyridine would involve optimizing several parameters to achieve adequate separation and peak shape.

Method Development Considerations:

Column: A C18 or C8 column is typically suitable for the separation of moderately polar compounds like pyridine derivatives. wu.ac.th

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase can be adjusted to control the ionization state of the pyridine nitrogen, thereby influencing retention time. helixchrom.com

Detection: UV detection is often employed, with the wavelength selected based on the UV absorbance maximum of 4-(Methylsulfonylmethyl)pyridine. ptfarm.pl

Flow Rate and Temperature: These are adjusted to optimize resolution and analysis time.

Validation of the HPLC method is crucial to ensure its reliability and would include the following parameters as per ICH guidelines: researcher.life

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. wu.ac.th

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. wu.ac.th

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ptfarm.pl

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Illustrative HPLC Method Parameters for a Pyridine Derivative

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a suitable buffer and organic modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 5 µL |

| Column Temperature | 25 °C |

These parameters are for the analysis of a sulfonamide derivative and serve as a representative example. wu.ac.th

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the 4-(Methylsulfonylmethyl)pyridine sample. thermofisher.com Headspace GC-MS is particularly useful for analyzing residual solvents from the synthesis process. researchgate.netispub.com

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification.

While pyridine itself can be analyzed by GC, care must be taken as it is a strong organic base and can potentially interact with certain column stationary phases, especially PEG-based columns. researchgate.net However, for many common non-polar to mid-polar columns like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), the injection of pyridine is generally considered acceptable. researchgate.net

Common volatile impurities that could be monitored by GC-MS include:

Residual synthesis solvents (e.g., toluene, tetrahydrofuran, acetone).

By-products from the manufacturing process.

The method would be validated for similar parameters as HPLC to ensure its suitability for the intended purpose.

Electrochemical Methods for Redox Behavior Characterization

Electrochemical techniques, such as cyclic voltammetry, can be used to investigate the redox properties of 4-(Methylsulfonylmethyl)pyridine. These methods provide information on the oxidation and reduction potentials of the molecule, which can be relevant to its reactivity and potential applications, for example, in materials science. rsc.org

The electrochemical behavior of pyridine and its derivatives is influenced by the nature of the substituents on the pyridine ring. nih.govresearchgate.net The electron-withdrawing sulfonyl group in 4-(Methylsulfonylmethyl)pyridine is expected to make the pyridine ring more electron-deficient and thus more susceptible to reduction compared to unsubstituted pyridine.

In a typical cyclic voltammetry experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which redox events occur. For instance, studies on related pyridinium (B92312) cations have shown that the electrochemical reduction can be irreversible, and the presence of specific functional groups, like an N-H bond, can be crucial for electroactivity at certain electrodes. nih.gov The oxidation potential of related sulfinates has been observed, indicating that the sulfur moiety can also be electrochemically active. nih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample of 4-(Methylsulfonylmethyl)pyridine. unizin.orgopenstax.org The experimentally determined percentages are then used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. libretexts.org

The molecular formula of 4-(Methylsulfonylmethyl)pyridine is C₇H₉NO₂S. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

Table 3: Theoretical Elemental Composition of 4-(Methylsulfonylmethyl)pyridine (C₇H₉NO₂S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 45.38 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.89 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.56 |

| Oxygen | O | 15.999 | 2 | 31.998 | 17.27 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.30 |

| Total | | | | 185.214 | 100.00 |

Experimental results from elemental analysis of a synthesized and purified sample of 4-(Methylsulfonylmethyl)pyridine should closely match these theoretical values, confirming the empirical formula and providing strong evidence for the compound's purity. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 4-(Methylsulfonylmethyl)pyridine |

| 4-(dimethylamino)pyridine–4-methoxyphenylborane |

| N-(4-Methoxyphenyl)picolinamide |

| Acetonitrile |

| Acetone |

| Methanol |

| Pyridine |

| Tetrahydrofuran |

Computational Chemistry and Theoretical Modeling of 4 Methylsulfonylmethyl Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-(Methylsulfonylmethyl)pyridine that arise from its electronic structure. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels. youtube.com

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground-state electronic structure of many-body systems, including molecules like 4-(Methylsulfonylmethyl)pyridine. wikipedia.orgyoutube.com DFT calculations can accurately predict a variety of molecular properties by using the electron density as the central variable.

For 4-(Methylsulfonylmethyl)pyridine, DFT is employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for identifying the most stable conformers of the molecule. researchgate.net The flexibility of the methylsulfonylmethyl side chain relative to the rigid pyridine (B92270) ring can be systematically studied to map out the conformational landscape.

Furthermore, DFT provides critical insights into the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. The HOMO-LUMO energy gap is a key parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap typically suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. In 4-(Methylsulfonylmethyl)pyridine, the pyridine nitrogen is an expected site for electrophilic attack or protonation, a feature that can be quantified through DFT. rsc.org

DFT calculations also allow for the determination of various reactivity descriptors, such as electrostatic potential maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions of the molecule. This information is invaluable for predicting how the molecule will interact with other chemical species. For sulfone-containing compounds, DFT methods, particularly those with long-range corrections, have been shown to be essential for accurately predicting molecular structures and properties. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties of 4-(Methylsulfonylmethyl)pyridine

| Property | Predicted Value | Significance |

|---|---|---|

| Total Energy | -853.4 Hartrees | Thermodynamic stability reference |

| HOMO Energy | -7.2 eV | Site of electron donation (reactivity with electrophiles) |

| LUMO Energy | -1.5 eV | Site of electron acceptance (reactivity with nucleophiles) |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and electronic excitations |

| Dipole Moment | 3.5 Debye | Governs intermolecular interactions and solubility |

| N(1) Mulliken Charge | -0.45 e | Indicates the nucleophilicity of the pyridine nitrogen |

| S(7) Mulliken Charge | +1.20 e | Indicates the electrophilicity of the sulfur atom |

Note: These values are illustrative and would be determined using a specific DFT functional (e.g., B3LYP, cam-B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.net

Ab Initio and Semi-Empirical Methods for Excited States

While DFT is primarily a ground-state theory, its time-dependent extension, TD-DFT, is a popular method for studying excited states and predicting UV-visible absorption spectra. researchgate.net For a more rigorous, albeit computationally expensive, analysis, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used. rsc.orgacs.org These methods are based on the wavefunction and provide a systematic way to account for electron correlation, offering high accuracy for smaller systems or for benchmarking other methods. rsc.org

Ab initio calculations have been successfully applied to study various aspects of pyridine and its derivatives, including structure, bonding, reactivity, and interactions with other molecules like water. rsc.orgrsc.org These studies can elucidate the nature of non-covalent interactions, which are crucial in biological systems and materials science. rsc.org

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though less accurate, alternative for large systems or high-throughput screening. These methods can be useful for initial explorations of the potential energy surface or for studying large assemblies of molecules where ab initio or DFT methods would be computationally prohibitive.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes and intermolecular interactions of 4-(Methylsulfonylmethyl)pyridine in various environments, such as in solution or in complex with a biological target. nih.gov

MD simulations also excel at modeling intermolecular interactions. For instance, simulating 4-(Methylsulfonylmethyl)pyridine in a box of water molecules can reveal how it forms hydrogen bonds and other non-covalent interactions, providing insights into its solubility and hydration properties. In the context of drug design, MD simulations are used to study the stability of a ligand-protein complex, analyzing the network of interactions that contribute to binding affinity. researchgate.net Enhanced sampling techniques within MD can further accelerate the exploration of rare events like binding and unbinding. nih.gov

Table 2: Key Dihedral Angles in 4-(Methylsulfonylmethyl)pyridine for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C(3)-C(4)-C(7)-S(8) | Rotation of the sulfonylmethyl group relative to the pyridine ring |

| τ2 | C(4)-C(7)-S(8)-C(9) | Rotation of the methyl group around the C-S bond |

| τ3 | C(4)-C(7)-S(8)-O(10) | Orientation of the sulfonyl oxygens |

Note: The specific values and energy profiles of these angles would be determined through MD simulations or potential energy surface scans using quantum mechanical methods.

Reaction Mechanism Elucidation through Transition State Theory and Potential Energy Surfaces

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. solubilityofthings.com By mapping the potential energy surface (PES), which describes the energy of a system as a function of its geometry, chemists can identify reactants, products, intermediates, and the transition states that connect them. solubilityofthings.comwikipedia.org

For 4-(Methylsulfonylmethyl)pyridine, theoretical methods can be used to study various potential reactions, such as nucleophilic substitution at the pyridine ring, reactions involving the sulfonyl group, or functionalization of the methylene (B1212753) bridge. youtube.comnih.gov For example, the mechanism of a nucleophilic aromatic substitution reaction could be investigated by calculating the energies of the Meisenheimer-like intermediates and the corresponding transition states. youtube.com

Transition State Theory (TST) uses the properties of the transition state calculated from the PES to estimate the rate of a chemical reaction. wikipedia.orgpressbooks.publibretexts.org The activation energy (the energy difference between the reactants and the transition state) is a critical determinant of the reaction rate. solubilityofthings.com Computational studies can provide detailed geometries and vibrational frequencies of transition states, which are often fleeting and difficult to observe experimentally. wikipedia.org This information is crucial for understanding reaction selectivity and for designing catalysts that can lower the activation energy, thereby accelerating a desired transformation. Studies on related sulfonyl compounds have shown the utility of these methods in understanding reaction transition states. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of 4-(Methylsulfonylmethyl)pyridine, which can then be compared with experimental data for validation. This synergy between theory and experiment is a powerful approach for confirming molecular structures and understanding spectroscopic features.

Infrared (IR) Spectroscopy: By performing vibrational frequency calculations (typically using DFT), a theoretical IR spectrum can be generated. researchgate.net The calculated frequencies and intensities of the vibrational modes (e.g., C=N stretch of the pyridine ring, S=O stretches of the sulfonyl group) can be compared to an experimental IR spectrum. This comparison helps in assigning the observed absorption bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing calculated and experimental chemical shifts can aid in structure elucidation and conformational analysis.

UV-Visible Spectroscopy: As mentioned earlier, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net This helps in understanding the electronic transitions responsible for the observed absorptions.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Assignment |

|---|---|---|---|

| IR Frequency (S=O sym. stretch) | ~1150 cm⁻¹ | 1145 cm⁻¹ (DFT/B3LYP) | Symmetric SO₂ stretching |

| IR Frequency (S=O asym. stretch) | ~1320 cm⁻¹ | 1315 cm⁻¹ (DFT/B3LYP) | Asymmetric SO₂ stretching |

| ¹H NMR (CH₂ protons) | ~4.3 ppm | 4.25 ppm (GIAO/DFT) | Methylene bridge protons |

| ¹³C NMR (C4-pyridine) | ~148 ppm | 147.5 ppm (GIAO/DFT) | Pyridine carbon attached to side chain |

| UV-Vis λ_max | ~255 nm | 258 nm (TD-DFT) | π → π* transition in pyridine ring |

Note: These are representative values. Actual values depend on the solvent and experimental conditions.

In Silico Screening and Design of Functionalized Derivatives

The scaffold of 4-(Methylsulfonylmethyl)pyridine can serve as a starting point for the design of new molecules with tailored properties for applications in medicinal chemistry or materials science. auctoresonline.orgtandfonline.com Computational, or in silico, screening allows for the rapid evaluation of large virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. malariaworld.orgnih.gov

For example, if the goal is to design a new enzyme inhibitor, molecular docking simulations can be used to predict how different derivatives of 4-(Methylsulfonylmethyl)pyridine would bind to the active site of a target protein. nih.gov These simulations score the binding poses based on factors like intermolecular interactions and shape complementarity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed, which correlate the computed molecular properties of a series of derivatives with their experimentally measured biological activity. tandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds.

By systematically modifying the core structure—for instance, by adding substituents to the pyridine ring or altering the sulfonyl side chain—and then computationally evaluating their properties, researchers can rationally design new molecules with enhanced efficacy, selectivity, or improved pharmacokinetic profiles. auctoresonline.org This approach significantly accelerates the discovery and optimization process in drug development and materials design. tandfonline.com

Strategic Applications in Contemporary Chemical Sciences

Role as a Versatile Intermediate in Organic Synthesis

The structural attributes of 4-(Methylsulfonylmethyl)pyridine make it an exemplary building block in organic synthesis. The pyridine (B92270) nitrogen provides a handle for coordination and activation, while the methylene (B1212753) group alpha to the sulfonyl group is readily deprotonated to form a stabilized carbanion. This carbanion can participate in a wide array of carbon-carbon bond-forming reactions, establishing the compound as a key synthon for constructing complex molecular architectures.

One of the most notable applications of a 4-(methylsulfonylmethyl)pyridine derivative is in the synthesis of the selective COX-2 inhibitor, Etoricoxib. Marketed under the trade name Arcoxia®, Etoricoxib is prescribed for the treatment of arthritis and other inflammatory disorders. nih.gov The core structure of Etoricoxib is a 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine. patsnap.com The synthesis of this complex API relies on a key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which contains the essential methylsulfonylphenyl and substituted pyridine moieties. organic-chemistry.org

Various patented synthetic routes highlight the importance of this structural framework. The process often involves the coupling of a pyridine derivative with a 4-(methylthio)phenyl component, which is later oxidized to the required sulfone. epo.orggoogle.com For instance, one method describes the palladium-catalyzed coupling of a substituted pyridine halide with 4-(methylthio)phenylboronic acid, followed by oxidation to the sulfone. epo.org Another approach involves the reaction of 4-methylthiobenzyl cyanide with methyl-6-methyl nicotinate. googleapis.com These syntheses underscore the role of the methylsulfonyl-activated methylene group and the pyridine ring as fundamental components for constructing the final drug molecule. patsnap.comgoogleapis.com

Table 1: Pyridine Derivatives as Precursors in API Synthesis

| Precursor Scaffold | Resulting API | Therapeutic Class |

|---|---|---|

| Substituted Pyridyl Methyl Sulfone | Etoricoxib | COX-2 Inhibitor |

| 3,5-Lutidine | Omeprazole/Esomeprazole | Proton Pump Inhibitor |

| 2-Vinylpyridine | Betahistine | Anti-vertigo Agent |

| 3-Aminopyridine | Linagliptin | Antidiabetic (DPP-4 Inhibitor) |

The pyridine ring is a ubiquitous feature in a vast range of agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.net The discovery of new agrochemicals often relies on the derivatization of such known active scaffolds. nih.gov Compounds containing a 4-substituted pyridine ring have shown significant promise in this field. Research has indicated that pyridine compounds with a lipophilic group at the 4-position exhibit potent insecticidal activity.

For example, the 4-trifluoromethyl-substituted pyridine moiety is a key component in commercial agrochemicals such as the insecticide flonicamid (B1672840) and the herbicide pyroxsulam. nih.gov The development of novel insecticides has explored various 4-pyridyl structures, leading to the synthesis of compounds with high efficacy against pests like the cotton aphid (Aphis gossypii). researchgate.netacs.org The versatility of the pyridine scaffold allows for systematic structural modifications to optimize biological activity and reduce toxicity to non-target organisms, making compounds like 4-(methylsulfonylmethyl)pyridine attractive starting points for creating new agrochemical candidates. researchgate.net

Table 2: Examples of Pyridine-Based Agrochemicals

| Agrochemical | Type | Key Structural Feature |

|---|---|---|

| Flonicamid | Insecticide | 4-Trifluoromethylpyridine |

| Pyroxsulam | Herbicide | 4-Trifluoromethylpyridine |

| Fluazifop-P-butyl | Herbicide | 5-Trifluoromethylpyridin-2-yloxy |

| Dithiopyr | Herbicide | 3,5-bis(trifluoromethyl)pyridine |

While a direct application of 4-(methylsulfonylmethyl)pyridine in a completed total synthesis of a natural product is not prominently documented, its core structure as a pyridylmethyl sulfone makes it a highly valuable synthon for complex molecule construction. Sulfones are critical reagents in powerful carbon-carbon bond-forming reactions, most notably the Julia-Kocienski olefination. nih.govoregonstate.edutcichemicals.com This reaction involves the coupling of a sulfone-stabilized carbanion with a carbonyl compound (an aldehyde or ketone) to produce an alkene, often with high stereoselectivity. organic-chemistry.orgyoutube.com

The utility of pyridyl sulfones has been demonstrated in this context. For example, heteroaryl sulfones, including pyridinyl sulfones, are used as activating groups in the Julia-Kocienski reaction. organic-chemistry.org The specific heteroaryl group can influence the stereochemical outcome (E/Z selectivity) of the resulting double bond. organic-chemistry.org Given that the construction of complex carbon skeletons with specific alkene geometries is a central challenge in the total synthesis of natural products, the role of pyridylmethyl sulfones as reliable olefination reagents is of significant strategic importance. youtube.com Their ability to act as masked vinyl synthons provides a powerful tool for synthetic chemists tackling the assembly of architecturally complex natural products.

Integration into Advanced Materials and Supramolecular Chemistry

Beyond its role in traditional organic synthesis, the unique electronic and structural properties of 4-(methylsulfonylmethyl)pyridine lend themselves to the development of novel materials. The pyridine nitrogen acts as a Lewis basic site capable of coordinating to metal centers or participating in hydrogen bonding, while the sulfonyl group is a strong hydrogen bond acceptor. This dual functionality allows it to be incorporated into complex, self-assembled systems like metal-organic frameworks and functional polymers.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical as it dictates the topology, porosity, and functional properties of the resulting framework. mdpi.com Pyridine-containing ligands are exceptionally common in MOF design due to the predictable coordination of the pyridine nitrogen to a wide variety of metal centers. researchgate.netrsc.org

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture. researchgate.net Their surfaces can be functionalized with a large number of active groups, making them suitable for applications in catalysis, drug delivery, and materials science. nih.gov The synthesis of dendrimers relies on building blocks that contain reactive sites for branching and peripheral functionalization.